2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone
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Overview
Description
2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone is a chemical compound with the molecular formula C14H16ClFO and a molecular weight of 254.73 g/mol. It belongs to the category of cyclopentyl ketones and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with cyclopentanone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)ethyl cyclopentyl ketone
- 2-(3-Fluorophenyl)ethyl cyclopentyl ketone
- 2-(3-Bromophenyl)ethyl cyclopentyl ketone
Uniqueness
2-(3-Chloro-5-fluorophenyl)ethyl cyclopentyl ketone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can result in distinct properties compared to similar compounds with only one halogen substituent .
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFO/c15-12-7-10(8-13(16)9-12)5-6-14(17)11-3-1-2-4-11/h7-9,11H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGDJCJEYQAFRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644984 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-70-7 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-cyclopentylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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